Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-
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Overview
Description
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is a complex organic compound that features a benzonitrile core with additional benzothiazole and chlorophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include benzoic acids, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.
Benzothiazole: Known for its biological activity and used in medicinal chemistry.
Chlorophenoxy compounds: Commonly used in herbicides and pharmaceuticals.
Uniqueness
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- (CAS Number: 920035-43-4) is a complex organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological effects, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H12Cl2N2O2S, with a molecular weight of approximately 429.25 g/mol. Its structure features multiple aromatic rings and a cyano group, contributing to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that benzonitrile derivatives exhibit various biological activities, particularly in the fields of agriculture and medicine. The following sections detail specific findings regarding its cytotoxicity and antimicrobial properties.
Cytotoxicity Studies
A significant body of research has focused on the cytotoxic effects of benzonitrile and its derivatives. A study investigated the cytotoxicity of several benzonitrile herbicides, including bromoxynil and ioxynil, on human cell lines Hep G2 (liver) and HEK293T (kidney) using the MTT assay and real-time cell analysis (RTCA) techniques. Key findings included:
- High Toxicity Levels : Bromoxynil, chloroxynil, and ioxynil demonstrated significant cytotoxic effects across both cell lines.
- Concentration-Dependent Effects : The cytotoxicity was concentration-dependent, with notable decreases in cell viability at higher concentrations (25 mg/L to 100 mg/L) .
Table 1: Cytotoxic Effects on Human Cell Lines
Compound | Cell Line | Concentration (mg/L) | Inhibitory Index (%) |
---|---|---|---|
Bromoxynil | Hep G2 | 100 | 75 |
Chloroxynil | HEK293T | 100 | 70 |
Ioxynil | Hep G2 | 100 | 65 |
Dichlobenil | HEK293T | 100 | <20 |
Antimicrobial Activity
Benzonitrile derivatives have also been assessed for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit selective activity against Gram-positive bacteria. For instance:
- Selective Antibacterial Activity : Some derivatives were found to be effective against Bacillus subtilis, while showing limited activity against Gram-negative strains such as Escherichia coli.
- Potential Antifungal Agents : Certain compounds demonstrated antifungal properties against pathogens like Candida albicans.
Table 2: Antimicrobial Activity of Benzonitrile Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Bacillus subtilis | 50 mg/L |
Compound B | Candida albicans | 75 mg/L |
Compound C | Escherichia coli | >100 mg/L |
The mechanisms underlying the biological activities of benzonitrile compounds are still being elucidated. However, several hypotheses have been proposed:
- Cell Membrane Disruption : Cytotoxic effects may stem from the ability of these compounds to disrupt cellular membranes, leading to increased permeability and cell death.
- Inhibition of Enzymatic Activity : Some studies suggest that benzonitrile derivatives may inhibit key enzymes involved in cellular metabolism or signaling pathways.
Case Studies
Several case studies highlight the practical implications of benzonitrile's biological activity:
- Agricultural Applications : Benzonitrile herbicides have been widely used for weed control in agriculture since the 1970s. Their effectiveness against specific weed species has made them valuable tools in crop management.
- Pharmaceutical Research : Ongoing research is exploring the potential of benzonitrile derivatives as anticancer agents due to their selective toxicity towards cancer cells compared to normal cells .
Properties
CAS No. |
920035-43-4 |
---|---|
Molecular Formula |
C21H12Cl2N2O2S |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-chlorophenoxy]-5-chlorobenzonitrile |
InChI |
InChI=1S/C21H12Cl2N2O2S/c22-14-5-13(11-24)6-17(8-14)27-18-9-15(23)7-16(10-18)26-12-21-25-19-3-1-2-4-20(19)28-21/h1-10H,12H2 |
InChI Key |
IEJNXGUAADLPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC3=CC(=CC(=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl |
Origin of Product |
United States |
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